molecular formula C25H21N3O3 B3454599 2-{4-[(4-phenyl-1-piperazinyl)carbonyl]phenyl}-1H-isoindole-1,3(2H)-dione

2-{4-[(4-phenyl-1-piperazinyl)carbonyl]phenyl}-1H-isoindole-1,3(2H)-dione

Cat. No. B3454599
M. Wt: 411.5 g/mol
InChI Key: FKTZPOBKYRBJQQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-{4-[(4-phenyl-1-piperazinyl)carbonyl]phenyl}-1H-isoindole-1,3(2H)-dione, also known as PPID, is a chemical compound that belongs to the class of isoindole derivatives. It has gained significant attention in the scientific community due to its potential therapeutic applications. PPID has been studied extensively for its mechanism of action, biochemical and physiological effects, and advantages and limitations for laboratory experiments.

Mechanism of Action

2-{4-[(4-phenyl-1-piperazinyl)carbonyl]phenyl}-1H-isoindole-1,3(2H)-dione exerts its therapeutic effects through various mechanisms, including the inhibition of DNA topoisomerase II, which is essential for DNA replication and transcription. This compound also inhibits the activity of histone deacetylases, which play a critical role in the regulation of gene expression. Additionally, this compound has been shown to modulate the activity of various signaling pathways, including the PI3K/Akt and MAPK/ERK pathways.
Biochemical and Physiological Effects:
This compound has been shown to exhibit various biochemical and physiological effects, including the induction of apoptosis in cancer cells, inhibition of tumor growth, and anti-inflammatory properties. This compound has also been shown to improve cognitive function in animal models of Alzheimer's disease and Parkinson's disease. Furthermore, this compound has been shown to have a favorable safety profile and low toxicity in animal studies.

Advantages and Limitations for Lab Experiments

2-{4-[(4-phenyl-1-piperazinyl)carbonyl]phenyl}-1H-isoindole-1,3(2H)-dione has several advantages for laboratory experiments, including its high purity and stability. This compound is also readily available, and its synthesis is well-established. However, this compound has some limitations, including its low solubility in water, which can make it challenging to administer in vivo. This compound also requires careful optimization of reaction conditions to obtain high yields and purity.

Future Directions

For research on 2-{4-[(4-phenyl-1-piperazinyl)carbonyl]phenyl}-1H-isoindole-1,3(2H)-dione include further studies on its mechanism of action and its potential therapeutic applications. Additionally, studies on the pharmacokinetics and pharmacodynamics of this compound are needed to determine its optimal dosage and administration route. Furthermore, studies on the safety and toxicity of this compound in humans are needed to determine its potential for clinical use. Finally, studies on the development of novel derivatives of this compound with improved properties are needed to enhance its therapeutic potential.

Scientific Research Applications

2-{4-[(4-phenyl-1-piperazinyl)carbonyl]phenyl}-1H-isoindole-1,3(2H)-dione has been studied extensively for its therapeutic potential in various diseases, including cancer, inflammation, and neurological disorders. Several studies have shown that this compound exhibits anti-cancer activity by inducing apoptosis in cancer cells and inhibiting tumor growth. This compound has also been shown to have anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines. Furthermore, this compound has been studied for its potential use in the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease.

properties

IUPAC Name

2-[4-(4-phenylpiperazine-1-carbonyl)phenyl]isoindole-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H21N3O3/c29-23(27-16-14-26(15-17-27)19-6-2-1-3-7-19)18-10-12-20(13-11-18)28-24(30)21-8-4-5-9-22(21)25(28)31/h1-13H,14-17H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FKTZPOBKYRBJQQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=CC=CC=C2)C(=O)C3=CC=C(C=C3)N4C(=O)C5=CC=CC=C5C4=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H21N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

411.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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